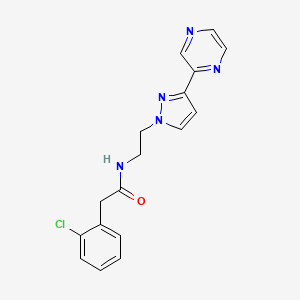

2-(2-chlorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c18-14-4-2-1-3-13(14)11-17(24)21-8-10-23-9-5-15(22-23)16-12-19-6-7-20-16/h1-7,9,12H,8,10-11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMBVEPVKIZFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chlorophenyl group and the pyrazole ring, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, pyrazine derivatives, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine:

This reaction is influenced by pH, temperature, and catalysts (e.g., enzymes or transition metals).

Pyrazole Ring Reactions

The pyrazole moiety participates in:

-

Electrophilic substitution : Substitution at the C3 or C4 positions due to aromaticity.

-

Coordination chemistry : Binding to metal ions via lone pairs from nitrogen atoms.

-

Redox reactions : Oxidation/reduction of the heterocyclic ring under specific conditions .

Pyrazine Interactions

The pyrazin-2-yl group may engage in:

-

π–π stacking : With aromatic systems in biological targets.

-

Hydrogen bonding : Via lone pairs on nitrogen atoms.

-

Photoreactivity : Potential degradation under UV light.

Amide Hydrolysis Mechanism

The hydrolysis proceeds via a tetrahedral intermediate , where the carbonyl oxygen is attacked by water. Acidic conditions stabilize the transition state via protonation, while basic conditions deprotonate the intermediate .

Key Factors :

-

Reaction rate : Higher at extreme pH values.

-

Stability : The chlorophenyl group may influence hydrolysis kinetics via electron-withdrawing effects.

Pyrazole Ring Functionalization

Reactions at the pyrazole core are influenced by:

-

Electron density : Positions adjacent to electron-withdrawing groups (e.g., pyrazin-2-yl) are more reactive.

-

Steric effects : Bulkier substituents hinder substitution reactions.

-

Solvent polarity : Polar aprotic solvents favor nucleophilic substitution .

Comparative Analysis of Reaction Conditions

| Reaction Type | Typical Conditions | Reagents |

|---|---|---|

| Hydrolysis | Acidic (HCl) or basic (NaOH) conditions | Water, acid/base catalysts |

| Pyrazole substitution | Reflux in DMF or DMSO | Electrophiles (e.g., NO₂⁺) |

| Pyrazine coordination | Room temperature, inert atmosphere | Metal salts (e.g., Cu²⁺) |

This table highlights the variability in conditions required for different reaction types, emphasizing the need for tailored experimental setups .

Research Findings

-

Stability : The compound exhibits moderate stability under physiological pH but degrades under prolonged UV exposure.

-

Selectivity : Pyrazine-pyrazole interactions show specificity toward certain biological targets, as observed in SAR studies for similar compounds .

-

Kinetics : Hydrolysis rates correlate with electron-withdrawing effects of the chlorophenyl group, as inferred from analogous acetamide derivatives .

Scientific Research Applications

Biological Activities

The biological activities of 2-(2-chlorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide have been investigated in various studies, revealing its potential as a therapeutic agent:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole and related heterocycles have been shown to inhibit tumor growth in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Antimicrobial Properties

Compounds related to this structure have demonstrated antimicrobial activity against a range of pathogens. Studies have reported that certain pyrazole derivatives possess antibacterial and antifungal properties, potentially making them candidates for new antimicrobial agents . These effects are usually attributed to their ability to disrupt microbial cell functions.

Neurological Applications

Some derivatives have been studied for their effects on neurological disorders. For example, compounds featuring similar pyrazole moieties have been explored as positive allosteric modulators for nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives, including those structurally related to 2-(2-chlorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, for their anticancer effects. The results showed that these compounds significantly reduced cell viability in cancer cell lines compared to controls, indicating their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing new pyrazole derivatives and assessing their antimicrobial activity. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazole structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Pyrazine Motifs

Zamaporvint (2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide)

- Structural Similarities : Contains pyrazine and a nitrogen-rich heterocycle (imidazole).

- Key Differences : Replaces pyrazole with imidazole and includes a trifluoromethylpyridine group.

- Applications : Designed for pharmaceutical use (exact target unspecified), leveraging pyrazine’s role in π-π stacking interactions .

3-(4-(2-(2-Chlorophenyl)acetamido)-1H-pyrazol-1-yl)-N-(6-methylpyridin-3-yl)benzamide

- Structural Similarities : Shares the 2-chlorophenyl-acetamide core and pyrazole ring.

- Key Differences : Lacks pyrazine; instead, a benzamide group is attached to pyrazole.

- Synthesis : Uses EDC/HOBt-mediated coupling, similar to the target compound .

- Applications : Likely explored as a kinase inhibitor due to benzamide’s prevalence in such scaffolds .

Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide)

- Structural Similarities : Chloroacetamide backbone and pyrazole.

- Key Differences : Pyrazole is directly methyl-linked to the acetamide; lacks pyrazine.

- Applications : Herbicide targeting lipid biosynthesis in plants .

Dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide)

Pharmaceutical Analogues with Heterocyclic Variations

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)

- Structural Similarities : Acetamide linker and nitrogen-rich heterocycles (triazole, pyrimidine).

- Key Differences : Replaces pyrazine with pyrimidine and includes a triazole ring.

- Synthesis : Microwave-assisted reaction (30% yield) .

N-[(1,4-Diphenyl-1H-pyrazol-3-yl)(2-hydroxynaphthalen-1-yl)methyl]acetamide

Comparative Analysis Tables

Table 1: Structural and Functional Comparison

Key Research Findings

Pyrazine vs. Pyrimidine : Pyrazine’s electron-deficient aromatic system enhances binding to enzymes like kinases compared to pyrimidine, which is more common in nucleoside analogs .

Chlorophenyl Group : The 2-chloro substitution improves metabolic stability and membrane permeability relative to unsubstituted phenyl groups .

Heterocyclic Linkers : Ethyl-linked pyrazole (target compound) offers conformational flexibility, whereas rigid triazole or benzamide linkers (as in 2e and ) may restrict binding modes.

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a chlorophenyl group, a pyrazinyl moiety, and an acetamide functional group, which contribute to its biological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including compounds similar to 2-(2-chlorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, possess significant anticancer properties.

- Cell Line Studies :

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Similar Compound A | Hep-2 | 3.25 | |

| Similar Compound B | A549 | 26 | |

| Similar Compound C | MCF7 | 12.50 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with cell survival and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, contributing to the understanding of their potential therapeutic applications:

- Study on Pyrazole Derivatives : A comprehensive review highlighted the anticancer potential of various pyrazole derivatives, noting their ability to induce apoptosis in cancer cells through targeted inhibition of signaling pathways .

- Antiinflammatory Properties : Beyond anticancer activity, some derivatives have shown promise as anti-inflammatory agents, potentially useful in treating conditions such as arthritis and other inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-chlorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis is typical, involving:

Substitution reactions for introducing the pyrazine-pyrazole moiety (e.g., coupling pyrazin-2-yl groups with pyrazole intermediates under alkaline conditions) .

Amide bond formation between the chlorophenylacetic acid derivative and the ethylamine intermediate using condensing agents like DCC or EDC .

- Key parameters : Solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature for condensation vs. reflux for substitution), and stoichiometry of nucleophiles (e.g., pyrazole/pyrazine ratios) .

- Example : Similar compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) achieve 70–85% yields when using triethylamine as a base in dichloromethane .

Q. How can researchers characterize the structure of this compound, and what analytical techniques are critical for confirmation?

- Methodology :

- Spectroscopy :

- 1H/13C NMR : Assign peaks for pyrazine protons (δ 8.5–9.5 ppm), pyrazole protons (δ 6.5–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl stretch (~750 cm⁻¹) .

- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns .

- Validation : Compare with analogous compounds (e.g., 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide) where spectral libraries exist .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Dose-response profiling : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinase inhibition) .

- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrazine-pyrazole hybrids with varying substituents) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- Molecular dynamics (MD) simulations : Predict binding affinity to targets (e.g., enzymes) and assess solvation free energy for solubility .

- ADMET prediction : Use tools like SwissADME to optimize logP (<5), polar surface area (<140 Ų), and metabolic stability (CYP450 interactions) .

Q. What experimental designs are suitable for studying this compound’s mechanism of action in complex biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.